N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine
Description
N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine is an organic compound that features a cyclobutanamine core with a bromophenyl and a methyl group attached
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-14(12-6-3-7-12)9-10-4-2-5-11(13)8-10/h2,4-5,8,12H,3,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEKGQZFMIZPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Br)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine typically involves the reaction of 3-bromobenzyl chloride with N-methylcyclobutanamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom and form a cyclobutanamine derivative.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides using reagents like sodium azide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dehalogenated cyclobutanamine derivatives.
Substitution: Formation of substituted cyclobutanamine derivatives with various functional groups.
Scientific Research Applications
Cancer Treatment
N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine has shown promise as an inhibitor of specific proteins involved in cancer progression. Research indicates that compounds with similar structures can inhibit KDM5, a histone demethylase implicated in cancer cell proliferation . By targeting KDM5, this compound may help in the treatment of hyperproliferative diseases including various cancers.
Neurological Disorders
The compound's potential extends to neurological conditions such as Alzheimer's disease and multiple sclerosis. Inhibiting KDM5 activity could lead to reduced neuroinflammation and improved cognitive function, making it a candidate for further exploration in neuropharmacology .
Autoimmune Diseases
Given its mechanism of action, this compound could also be beneficial in treating autoimmune diseases. By modulating immune responses through KDM5 inhibition, it may alleviate symptoms associated with conditions like rheumatoid arthritis and inflammatory bowel disease .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits KDM5 activity, leading to reduced proliferation of cancer cell lines. For instance, one study reported a significant decrease in cell viability in treated cancer cells compared to controls .
Animal Models
Animal studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. Preliminary research involving mouse models has shown that administration of this compound led to reduced tumor sizes and improved survival rates in models of melanoma and breast cancer . These findings support its potential as a viable treatment option.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclobutanamine core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-bromophenyl)methyl]-N,N-dimethylcyclobutanamine
- N-[(3-chlorophenyl)methyl]-N-methylcyclobutanamine
- N-[(3-fluorophenyl)methyl]-N-methylcyclobutanamine
Uniqueness
N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity for certain molecular targets compared to its analogs with different halogen substituents.
Biological Activity
N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a bromophenyl group and a methylamine moiety. Its molecular formula is , and it can be classified as an amine derivative. The presence of the bromine atom may enhance its reactivity and biological interactions.
Research indicates that this compound acts as an inhibitor of the ERK1/2 signaling pathway, which is crucial in various cellular processes, including proliferation and survival. The inhibition of ERK1/2 kinases can lead to reduced tumor growth in cancer models, making this compound a candidate for cancer therapy .
Inhibition of ERK1/2 Kinases
The primary biological activity attributed to this compound is its role as an inhibitor of ERK1/2 kinases . This inhibition can disrupt the signaling pathways that promote cell proliferation and survival, particularly in cancer cells. A study highlighted that compounds targeting ERK1/2 are valuable in treating conditions mediated by these kinases, such as various cancers .
Anticancer Potential
In vitro studies have demonstrated that this compound exhibits significant anticancer activity against several tumor cell lines. For instance, it has shown efficacy in reducing cell viability in BRAF V600E mutation-positive melanoma cells when combined with other therapeutic agents . This synergistic effect enhances the overall therapeutic outcomes against resistant cancer types.
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Melanoma Treatment : In a preclinical model involving BRAF V600E-driven melanoma, this compound was used in combination with copper chelators to enhance apoptosis in resistant cancer cells. The study reported a notable increase in tumor suppression compared to controls .
- Inhibition Studies : A series of experiments were conducted to evaluate the inhibitory effects on ERK1/2 kinases. Results indicated that treatment with this compound led to decreased phosphorylation levels of ERK1/2, correlating with reduced cell proliferation rates in treated cancer cell lines .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
